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Introduction

Fadraciclib (formerly CYCO065) is a second-generation, orally bioavailable aminopurine
analogue that functions as a potent and selective ATP-competitive inhibitor of Cyclin-
Dependent Kinases (CDKs), primarily targeting CDK2 and CDK?9.[1][2][3] Developed as a more
potent and selective successor to seliciclib, fadraciclib is under investigation for its therapeutic
potential in a variety of solid tumors and hematological malignancies.[1][4] Its mechanism of
action, centered on the dual inhibition of critical cell cycle and transcriptional regulators,
provides a strong rationale for its development as a monotherapy and in combination with other
anti-cancer agents.[5][6]

Mechanism of Action

Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9,
which disrupts two fundamental cellular processes frequently dysregulated in cancer: cell cycle
progression and transcriptional regulation.[7]

e CDKO9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the
Positive Transcription Elongation Factor b (P-TEFb).[8] P-TEFb is essential for the transition
from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of
RNA Polymerase Il (RNA Pol Il) at the Serine 2 position.[1][8] By inhibiting CDK®9,
fadraciclib prevents this phosphorylation event, leading to a global suppression of
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transcription. This disproportionately affects genes with short mMRNA and protein half-lives,
which often include critical pro-survival and oncogenic factors such as Myeloid Cell
Leukemia 1 (MCL1) and MYC.[1][4] The rapid depletion of these proteins, particularly the
anti-apoptotic protein MCL1, is a key driver of apoptosis in cancer cells.[9]

e CDK2 Inhibition and Cell Cycle Control: CDK2, primarily in complex with Cyclin E, is a key
regulator of the G1 to S phase transition in the cell cycle.[5][8] It phosphorylates and
inactivates the Retinoblastoma (Rb) tumor suppressor protein, allowing the cell to progress
into the DNA synthesis phase.[8] Fadraciclib's inhibition of CDK2 leads to a decrease in Rb
phosphorylation, resulting in a G1 cell cycle arrest.[3][10] Furthermore, in aneuploid cancer
cells (those with an abnormal number of chromosomes), CDK2 inhibition by fadraciclib can
lead to a specific form of cell death known as "anaphase catastrophe," a novel anti-cancer
mechanism.[11][12]

The combined effect of CDK9-mediated apoptosis and CDK2-mediated cell cycle arrest
underpins the potent anti-cancer activity of fadraciclib.[5]
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Caption: Fadraciclib's dual mechanism of action.
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In Vitro Pharmacology
Kinase Inhibitory Potency and Selectivity

Fadraciclib demonstrates high potency against its primary targets, CDK2 and CDK9, with
significantly lower activity against other CDKs, highlighting its selectivity.[5] It is a second-
generation inhibitor with approximately 20-fold greater potency for CDK2 and CDK9 compared
to its predecessor, seliciclib.[5]

Target Kinase ICs0 (NM) Reference(s)
CDK2 5 [2][13]

CDK9 26 [2][13]

CDK5 - [14]

Note: Fadraciclib is also described as a CDK2/5/9 inhibitor, though specific ICso for CDKS5 is
not consistently reported in these sources.

Anti-proliferative Activity in Cancer Cell Lines

Fadraciclib has shown potent anti-proliferative and pro-apoptotic activity across a wide range
of cancer cell lines. Sensitivity is often correlated with biomarkers such as high Cyclin E1
(CCNEZ1) expression, MYC amplification, or dependence on MCL1.[3][5]

Cell Line Type Key Biomarker ICs0 (NM) Reference(s)
Uterine Serous ]
_ High CCNE1 124.1 +57.8
Carcinoma (USC)
Uterine Serous
) Low CCNE1 415 +117.5
Carcinoma (USC)
Colorectal Cancer
N/A 2,650 + 3,920 [15]
(CRC) PDOs
Chronic Lymphocytic ~800 (In vitro active
) N/A ) [10]
Leukemia (CLL) concentration)
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PDOs = Patient-Derived Organoids

Experimental Protocols

Kinase Inhibition Assay:

¢ Principle: To measure the concentration of fadraciclib required to inhibit 50% of the target
kinase activity (ICso).

o Method: Typically performed using purified recombinant CDK/cyclin complexes. The kinase
reaction is initiated by adding ATP. Kinase activity is measured by quantifying the
phosphorylation of a substrate, often using radiometric methods (32P-ATP) or fluorescence-
based assays. Fadraciclib is added at varying concentrations to determine its inhibitory

effect.
Cell Viability / Proliferation Assay (e.g., Resazurin or Cell-Titer Glo):
e Principle: To measure the number of viable cells in a culture after treatment with fadraciclib.

» Method: Cancer cells are seeded in 96-well plates and treated with a range of fadraciclib
concentrations for a specified period (e.g., 72 hours).[2][15]

o For Resazurin assay, the reagent is added, and viable cells reduce non-fluorescent
resazurin to fluorescent resorufin, which is quantified by a plate reader.[2]

o For Cell-Titer Glo, the reagent lyses cells and provides the substrate (luciferin) for
luciferase, generating a luminescent signal proportional to the amount of ATP, an indicator
of cell viability.[15]

o Data Analysis: ICso values are calculated using software like GraphPad Prism.[2]
Western Blotting for Target Engagement:

e Principle: To detect and quantify changes in the levels and phosphorylation status of target
proteins following fadraciclib treatment.

o Method: Cells are treated with fadraciclib for various durations (e.g., 3 to 24 hours).[1] Cell
lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and
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probed with specific primary antibodies against targets like p-RNA Pol Il (Ser2), total RNA
Pol Il, MCL1, MYC, p-Rb, and a loading control (e.g., actin).[1][8] Secondary antibodies
conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
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Caption: A generalized workflow for in vitro testing.

In Vivo Pharmacology

Fadraciclib has demonstrated significant anti-tumor activity in various preclinical cancer
models, including patient-derived xenografts (PDXs) and organoids (PDOSs).

In Vivo Efficacy Studies
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Dosin
Cancer Model Study Type . < Key Findings Reference(s)
Regimen
Human .
] Subcutaneous - Potent anti-
Leukemia (EOL- Not specified ) o [11[2]
Xenograft leukemic activity.
1, HL60)
25 mg/kg, oral Significant tumor
Colorectal Patient-Derived gavage, BID, 5 growth inhibition [15]
Cancer (CRC) Xenograft (PDX) days/week for 2 compared to
weeks control.
Combination with
] encorafenib
Colorectal Zebrafish - o
Not specified significantly [10]
Cancer (CRC) Xenograft
reduced tumor
size.
Synergistic effect
Breast Cancer - i
Xenograft Not specified with 9]
(HER2+)
trastuzumab.
] Synergistic effect
Uterine Serous - i o
Xenograft Not specified with taselisib or [9]

Carcinoma
trastuzumab.

Experimental Protocols

Animal Models (Xenograft/PDX):
e Principle: To evaluate the anti-tumor efficacy of fadraciclib in a living organism.
e Method:

o Implantation: Human cancer cell lines (xenograft) or patient tumor fragments (PDX) are
implanted subcutaneously into immunocompromised mice.

o Treatment: Once tumors reach a specified size, mice are randomized into vehicle control
and treatment groups. Fadraciclib is administered, often via oral gavage, according to a
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defined dose and schedule (e.g., 25 mg/kg BID).[15]

o Monitoring: Tumor volume and body weight are measured regularly.

o Endpoint: The study concludes when tumors in the control group reach a predetermined
size. Tumors may be excised for pharmacodynamic analysis (e.g., western blotting).

o Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor
volume between treated and control groups.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Fadraciclib has been developed for both intravenous and oral administration.[7][16] Preclinical
and early clinical studies have shown that therapeutically relevant concentrations are
achievable in vivo.

e Pharmacokinetics: In a Phase 1 study of an intravenous 1-hour infusion in solid tumor
patients, a 213 mg dose resulted in a maximum plasma concentration (Cmax) of 6.2 uM and
a half-life of up to 3.5 hours.[10] This demonstrates that plasma concentrations can exceed
the in vitro ICso values for target engagement.[10] Preliminary analysis of the oral formulation
also suggests dose-dependent exposure.[13]

e Pharmacodynamics: Target engagement in clinical trials is assessed by measuring
downstream markers in peripheral blood mononuclear cells (PBMCs) or tumor biopsies. Key
PD markers include the suppression of RNA Pol Il phosphorylation at Ser2 and reduced
levels of MCL1 protein, confirming the mechanism of action in patients.[13][17]

Combination Studies

The mechanism of fadraciclib provides a strong rationale for its use in combination therapies
to achieve synergistic effects or overcome resistance.

o Combination with BCL2 Inhibitors (Venetoclax): Fadraciclib inhibits the transcription of
MCL1, a key anti-apoptotic protein that mediates resistance to the BCL2 inhibitor venetoclax.
[9] By depleting MCL1, fadraciclib re-sensitizes cells to venetoclax, leading to a synergistic
induction of apoptosis. This combination is particularly promising in hematological
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malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML)

[11[5]1[9]
o Combination with BRAF Inhibitors (Encorafenib): In BRAF V600E-mutant colorectal cancer
models, the combination of fadraciclib and the BRAF inhibitor encorafenib was shown to

synergistically suppress tumor cell growth.[10]

o Other Combinations: Preclinical studies have also shown synergistic effects with HER2

inhibitors (trastuzumab) in breast and uterine cancers.[7][9]

Rationale for Fadraciclib + Venetoclax Synergy
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Caption: Synergistic inhibition of anti-apoptotic pathways.

Preclinical and Early Clinical Safety

In preclinical toxicology studies and Phase 1 clinical trials, fadraciclib has been generally well-
tolerated at doses that achieve therapeutic exposures.[10][18]

o Common Treatment-Related Adverse Events: The most frequently reported adverse events
include nausea, vomiting, diarrhea, fatigue, and hyperglycemia.[13][18]

o Dose-Limiting Toxicities (DLTs): In a Phase 1 oral dose-escalation study, DLTs of Grade 3
hyperglycemia and nausea were observed at doses above 125 mg BID.[13] The
hyperglycemia was manageable and reversible upon dose interruption.[13]

o Cell Selectivity: In vitro studies on primary CLL cells showed that fadraciclib was selectively
toxic to B-lymphocytes compared to T-cells and other mononuclear cells.[9]

Conclusion

Fadraciclib is a potent and selective dual inhibitor of CDK2 and CDK?9 with a compelling
preclinical profile. Its dual mechanism of action—inducing apoptosis via transcriptional
suppression of key survival genes like MCL1 and MYC, while simultaneously arresting the cell
cycle—provides a multi-pronged attack on cancer cells. Robust anti-tumor activity has been
demonstrated in numerous in vitro and in vivo models, particularly in cancers with defined
molecular vulnerabilities such as CCNE1 amplification or MCL1 dependence. The strong
synergy observed with other targeted agents, especially BCL2 inhibitors, highlights its potential
as a cornerstone of combination therapy. With a manageable safety profile and both oral and
intravenous formulations, fadraciclib represents a promising therapeutic candidate for a range
of difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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